2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-6-methylaniline
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Overview
Description
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-6-methylaniline is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-6-methylaniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Substitution Reactions:
Coupling with Aniline: The final step involves coupling the triazole derivative with 6-methylaniline under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-6-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with appropriate catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding triazole oxides, while reduction could lead to triazole amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Possible applications in developing pharmaceuticals with antimicrobial, antifungal, or anticancer properties.
Industry: Use in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-6-methylaniline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a simple triazole ring.
3-Methyl-1,2,4-triazole: A methylated derivative of triazole.
6-Methylaniline: An aniline derivative with a methyl group at the 6-position.
Uniqueness
2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-6-methylaniline is unique due to the presence of both the triazole ring and the aniline moiety, which may confer distinct chemical and biological properties compared to its simpler counterparts.
Properties
Molecular Formula |
C12H16N4 |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-6-methylaniline |
InChI |
InChI=1S/C12H16N4/c1-4-10-14-12(16(3)15-10)9-7-5-6-8(2)11(9)13/h5-7H,4,13H2,1-3H3 |
InChI Key |
AWMIXASZVGNVCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=CC=CC(=C2N)C)C |
Origin of Product |
United States |
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